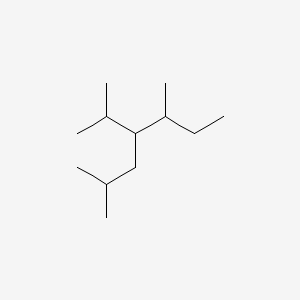
2,5-Dimethyl-4-(propan-2-yl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(propan-2-yl)heptane is a branched alkane with the molecular formula C₁₀H₂₂. It is a hydrocarbon that consists of a heptane backbone with two methyl groups and one isopropyl group attached to it. This compound is part of the larger family of branched alkanes, which are known for their varied structural configurations and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(propan-2-yl)heptane can be achieved through several methods, including:
Alkylation of Heptane: One common method involves the alkylation of heptane with isopropyl and methyl groups under the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid.
Grignard Reaction: Another method involves the use of Grignard reagents. For example, reacting 2,5-dimethylheptane with isopropylmagnesium bromide can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are often employed to facilitate the alkylation reactions.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(propan-2-yl)heptane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert any oxidized forms back to the original alkane.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Halogenation typically requires halogens (Cl₂, Br₂) and may be facilitated by UV light or heat.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: The original alkane.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,5-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Research into its metabolic pathways can provide insights into the metabolism of similar hydrocarbons in living organisms.
Medicine: While not directly used as a drug, its derivatives may have potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(propan-2-yl)heptane primarily involves its interactions with various chemical reagents. As an alkane, it is relatively inert but can undergo reactions under specific conditions. The molecular targets and pathways involved depend on the type of reaction it undergoes, such as oxidation or substitution.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylheptane
- 2,3-Dimethylheptane
- 3-Ethyl-2,4-dimethylhexane
Uniqueness
2,5-Dimethyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of both methyl and isopropyl groups creates a distinct steric hindrance and electronic environment, affecting its reactivity compared to other branched alkanes.
Properties
CAS No. |
62185-44-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,5-dimethyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-7-11(6)12(10(4)5)8-9(2)3/h9-12H,7-8H2,1-6H3 |
InChI Key |
OOYWQZAQFKOCKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















